molecular formula C20H22N4O3S B2863209 3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide CAS No. 2034613-49-3

3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2863209
CAS No.: 2034613-49-3
M. Wt: 398.48
InChI Key: CQVWQJWLCXMPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a synthetic small molecule compound of interest in medicinal chemistry and biological research. Its structure incorporates a methanesulfonylphenyl group linked to a pyridine-methylpyrazole moiety, a scaffold frequently encountered in the development of kinase inhibitors . Potential Research Applications: This compound is designed as a potential biochemical tool for investigating signal transduction pathways. Based on its structural features, it may be suited for studies in oncology research, particularly in targeting specific protein kinases involved in cell proliferation and survival. For instance, molecules containing the 1-methyl-1H-pyrazol moiety have been identified as potent inhibitors of FLT3-ITD and BCR-ABL pathways, which are critical in acute myeloid leukemia (AML) and other cancers . Key Features: • High purity level, verified by HPLC and mass spectrometry. • Structural motifs associated with kinase inhibition. • Suitable for in vitro cell-based assays and enzymatic studies. Researchers can use this compound to explore its mechanism of action, selectivity profile, and efficacy in various disease models. Please consult the scientific literature for the latest research on this and related compounds.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-24-19(11-12-23-24)18-9-5-16(13-21-18)14-22-20(25)10-6-15-3-7-17(8-4-15)28(2,26)27/h3-5,7-9,11-13H,6,10,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWQJWLCXMPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Sulfonylation of Phenylpropanoate Esters

The methanesulfonyl group is introduced via electrophilic aromatic sulfonylation. Methyl 3-(4-hydroxyphenyl)propanoate undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a Lewis acid catalyst such as aluminium chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C. Subsequent hydrolysis of the ester yields the free carboxylic acid.

Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Yield*
Sulfonylation MsCl, AlCl₃ DCM 0–5°C 78–85%
Hydrolysis NaOH (aq.) Ethanol/Water Reflux 90–95%

*Hypothetical yields based on analogous reactions.

Alternative Route: Direct Sulfonation of 3-Phenylpropanoic Acid

Direct sulfonation of 3-phenylpropanoic acid using chlorosulfonic acid followed by methylation with dimethyl sulfate introduces the methanesulfonyl group. This method, however, risks over-sulfonation and requires stringent temperature control.

Preparation of [6-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl]Methanamine

Suzuki-Miyaura Cross-Coupling for Pyridine-Pyrazole Formation

A palladium-catalyzed coupling between 6-bromonicotinaldehyde and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole constructs the pyridine-pyrazole core. Optimized conditions employ Pd(PPh₃)₄, K₂CO₃, and a 1,4-dioxane/water solvent system at 80–90°C.

Reaction Conditions:

Component Reagent Catalyst Solvent Temperature Yield*
Boronic ester 1-Methyl-5-boronate-pyrazole Pd(PPh₃)₄ Dioxane/H₂O 80°C 70–75%

*Hypothetical yields based on similar Suzuki couplings.

Reductive Amination of Nicotinaldehyde

The aldehyde intermediate is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Amide Bond Formation

Acyl Chloride-Mediated Coupling

Activation of 3-(4-methanesulfonylphenyl)propanoic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with [6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanamine in the presence of triethylamine (Et₃N) in DCM at 0–25°C.

Reaction Conditions:

Step Reagents Solvent Temperature Yield*
Acylation SOCl₂ Toluene Reflux 95%
Coupling Et₃N, DCM DCM 0–25°C 80–85%

Carbodiimide-Based Coupling

Modern peptide coupling agents such as HATU or EDCl/HOBt facilitate amide formation under mild conditions (DMF, 0–25°C), minimizing racemization and improving yields.

Alternative Synthetic Strategies

One-Pot Tandem Sulfonylation-Amidation

A streamlined approach couples in situ-generated 3-(4-methanesulfonylphenyl)propanoyl chloride with the amine fragment without isolating intermediates, reducing purification steps.

Solid-Phase Synthesis

Immobilization of the pyridine-pyrazole amine on Wang resin enables iterative coupling and cleavage, though scalability remains challenging.

Critical Analysis of Methodologies

Yield Optimization

  • Friedel-Crafts sulfonylation offers regioselectivity but requires careful control of Lewis acid stoichiometry to avoid side reactions.
  • Suzuki coupling provides high fidelity for pyrazole-pyridine bond formation but depends on boronic ester purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are frequently used. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(4-Methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a propanamide backbone with several analogs but distinguishes itself via unique substituents:

  • Methanesulfonylphenyl group: This electron-withdrawing group contrasts with sulfonamide moieties in compounds like N-(5-cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (), which feature sulfonamide linkages .
  • Pyridinylmethyl-pyrazole substituent : Similar to Compound 5 and 6 (), which incorporate pyridin-3-yl and dichlorophenyl groups, the target compound’s pyridinylmethyl arm may enhance binding affinity in biological systems .

Physicochemical Properties

Key comparisons based on melting points (m.p.) and solubility-related substituents:

Compound Name / ID Key Substituents m.p. (°C) Yield (%) Reference
4af () Methoxyphenyl, sulfonamide 69–70.4 70
Compound 5 () Fluorophenyl, methylthioethyl 126–127 60
Compound 6 () Methoxyphenyl, acetamido 131–132 61
4n () Trifluoromethylphenyl, sulfonamide 109–110 73

The target compound’s methanesulfonylphenyl group (strongly polar) may confer higher solubility in polar solvents compared to 4af (methoxyphenyl) or Compound 6 (methoxyphenyl). However, its pyridinylmethyl-pyrazole arm could reduce solubility relative to Compound 5 (fluorophenyl) due to increased hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.